molecular formula C12H17N3S B11736312 4-methyl-1-(propan-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine

4-methyl-1-(propan-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine

Cat. No.: B11736312
M. Wt: 235.35 g/mol
InChI Key: MCISWEZDWXJYLI-UHFFFAOYSA-N
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Description

4-methyl-1-(propan-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with a methyl group, an isopropyl group, and a thiophen-2-ylmethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-(propan-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution Reactions: The methyl and isopropyl groups can be introduced via alkylation reactions using appropriate alkyl halides.

    Thiophen-2-ylmethyl Group Introduction: The thiophen-2-ylmethyl group can be attached through a nucleophilic substitution reaction, where the pyrazole nitrogen acts as a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-(propan-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyrazole derivative with an additional oxygen-containing functional group, while reduction may lead to the removal of oxygen atoms.

Scientific Research Applications

4-methyl-1-(propan-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-1-(propan-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-1-(propan-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine
  • 4-methyl-1-(propan-2-yl)-N-(furan-2-ylmethyl)-1H-pyrazol-3-amine
  • 4-methyl-1-(propan-2-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for various research and industrial applications.

Properties

Molecular Formula

C12H17N3S

Molecular Weight

235.35 g/mol

IUPAC Name

4-methyl-1-propan-2-yl-N-(thiophen-2-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C12H17N3S/c1-9(2)15-8-10(3)12(14-15)13-7-11-5-4-6-16-11/h4-6,8-9H,7H2,1-3H3,(H,13,14)

InChI Key

MCISWEZDWXJYLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC=CS2)C(C)C

Origin of Product

United States

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